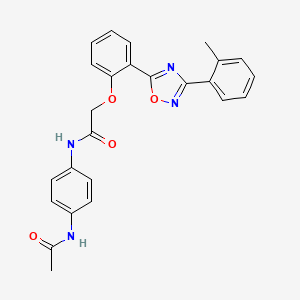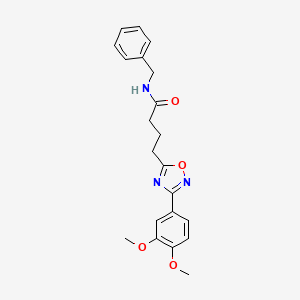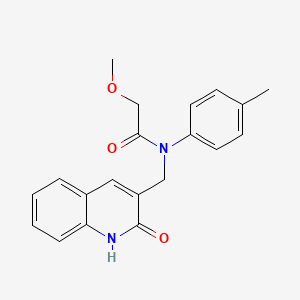
N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, also known as NAMBA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is not fully understood. However, it has been suggested that N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide may inhibit the activity of enzymes involved in the biosynthesis of certain cellular components, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory activity, reducing the production of pro-inflammatory cytokines. In addition, N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been found to have antimicrobial and antifungal activity against various pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide in lab experiments is its potent cytotoxic activity against cancer cells, making it a promising candidate for the development of novel anticancer drugs. However, one limitation is that the mechanism of action of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is not fully understood, which may hinder further development of the compound.
Future Directions
Future research on N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide could focus on elucidating its mechanism of action, which could lead to the development of more effective drugs for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies could investigate the potential of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide as a lead compound for the development of novel antimicrobial and antifungal agents.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide involves the reaction of 3-acetylphenol with N-methyl-4-methoxybenzenesulfonamide in the presence of acetic anhydride and pyridine as a catalyst. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of cancer, inflammation, and infectious diseases. It has also been investigated for its antimicrobial and antifungal properties.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-15(18)5-4-6-16(12)19-17(21)11-20(2)25(22,23)14-9-7-13(24-3)8-10-14/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCXYMCTVRGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)


![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)


